

# electronic and optical properties of ITIC-Th

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An In-depth Technical Guide on the Electronic and Optical Properties of ITIC-Th

### Introduction

**ITIC-Th**, also known as IT-Th, is a high-performance, small-molecule, non-fullerene acceptor (NFA) that has garnered significant attention in the field of organic electronics, particularly for its application in organic photovoltaics (OPVs).[1][2] Its chemical name is 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(5-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene.[1] As a derivative of the well-known ITIC molecule, **ITIC-Th** features hexylthienyl side chains instead of phenyl side chains. This structural modification promotes stronger intermolecular sulfur-sulfur interactions, which in turn enhances electron mobility.[1][2]

**ITIC-Th** is characterized by its deep energy levels, which allow for excellent energy level alignment with a wide variety of high-performance polymer donors in OPV devices.[1][2] This guide provides a comprehensive overview of the core electronic and optical properties of **ITIC-Th**, detailed experimental protocols for its characterization, and its role in organic solar cell applications.

### **Core Molecular and Physical Properties**

The fundamental properties of **ITIC-Th** are summarized in the table below. Its structure is based on a highly conjugated core, which is essential for its electronic characteristics.[1]



Property	Value	Reference
Full Chemical Name	3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(5-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene	[1]
CAS Number	1889344-13-1	[1]
Chemical Formula	C86H74N4O2S8	[1][3]
Molecular Weight	1452.05 g/mol	[1]
Solubility	Chloroform, Chlorobenzene, Dichlorobenzene	[1]

## **Optical Properties**

The optical properties of **ITIC-Th** are critical for its function as a light-harvesting material in solar cells. It exhibits strong and broad absorption in the visible to near-infrared region of the electromagnetic spectrum.

The absorption spectrum of **ITIC-Th** is characterized by a main band between 550 nm and 750 nm.[4][5] In thin film form, the maximum absorption peak ( $\lambda$ max) is observed at approximately 698-728 nm, which is red-shifted compared to its solution spectrum ( $\lambda$ max  $\approx$  668-677 nm).[5][6] This shift indicates strong intermolecular interactions and aggregation in the solid state.[6] The optical bandgap, estimated from the absorption onset, is approximately 1.55-1.60 eV.[6]



Parameter	In Solution (Dichloromethane or Chlorobenzene)	In Thin Film	Reference
Absorption Range	~500 nm - 750 nm	~300 nm - 800 nm	[4][6]
Maximum Absorption (λmax)	~668 nm - 677 nm	~698 nm - 728 nm	[5][6]
Molar Extinction Coefficient	~1.5 x 10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup>	N/A	[6]
Optical Bandgap (Eg)	N/A	~1.60 eV	[6]

### **Electronic Properties**

The electronic properties of **ITIC-Th**, particularly its frontier molecular orbital (HOMO and LUMO) energy levels, are key to its performance as an electron acceptor. These levels dictate the open-circuit voltage (Voc) and the driving force for charge separation in an OPV device. Compared to its predecessor ITIC, **ITIC-Th** possesses lower (deeper) energy levels due to the influence of the thienyl side chains.[1]

These energy levels are typically determined experimentally using cyclic voltammetry.[6][7] The distribution of the HOMO and LUMO orbitals is crucial for intramolecular charge transfer.[8]

Parameter	Energy Level (eV)	Reference
НОМО	-5.61 eV to -5.66 eV	[1][6][7]
LUMO	-3.81 eV to -3.93 eV	[1][7]
Electrochemical Bandgap	~1.73 eV to ~1.80 eV	Calculated

# **Charge Transport Properties**

A defining feature of **ITIC-Th** is its enhanced electron mobility, attributed to the hexylthienyl side chains that facilitate intermolecular sulfur-sulfur interactions.[1][2] Charge carrier mobility is a critical factor influencing the efficiency of charge extraction in electronic devices. The mobility can be significantly affected by the material's morphology and crystallinity, which can be



modulated by post-processing steps like thermal annealing.[9][10] The space-charge limited current (SCLC) method is commonly used to evaluate the charge carrier mobility of blend films. [11]

Property	Value (cm²V <sup>-1</sup> s <sup>-1</sup> )	Conditions	Reference
Electron Mobility (μe)	Varies significantly with annealing, can reach >10 <sup>-4</sup>	Annealed thin films	[9][12]
Hole Mobility (µh)	Typically lower than electron mobility	Annealed thin films	[9]

## **Experimental Protocols**

Detailed methodologies are crucial for reproducible characterization of **ITIC-Th**. The following sections describe standard protocols for key experiments.

### **UV-Vis Absorption Spectroscopy**

This technique is used to determine the light absorption properties and the optical bandgap of **ITIC-Th**.

- For Solution-State Measurements:
  - Sample Preparation: Prepare a dilute solution of ITIC-Th (e.g., 10<sup>-6</sup> M) in a suitable solvent like chloroform or chlorobenzene.[6] Ensure the material is fully dissolved. Filtering the solution can remove contaminants.[13]
  - Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
  - Measurement:
    - Fill a quartz cuvette with the pure solvent to be used as a reference.[13][14]
    - Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.[14]



- Replace the solvent in the sample cuvette with the **ITIC-Th** solution.
- Scan the desired wavelength range (e.g., 300 nm to 900 nm). The resulting spectrum plots absorbance versus wavelength.[15]
- For Thin-Film Measurements:
  - Sample Preparation: Prepare a thin film of ITIC-Th on a transparent substrate, such as quartz glass.[13] This can be done by techniques like spin-coating a solution of ITIC-Th and allowing the solvent to evaporate. The film should be smooth and uniform.[13]
  - Instrumentation: Use a UV-Vis spectrophotometer equipped with a solid-state sample holder.
  - Measurement:
    - Use a blank, uncoated quartz substrate as a reference to record a baseline.[14]
    - Place the ITIC-Th coated substrate in the sample beam path.
    - Record the absorption spectrum over the desired wavelength range.
  - o Bandgap Calculation: The optical bandgap (Eg) is estimated from the onset of absorption in the thin-film spectrum using the Tauc plot method, where  $(αhν)^{1/2}$  is plotted against photon energy (hν).

### **Cyclic Voltammetry (CV)**

CV is an electrochemical technique used to investigate the redox properties of **ITIC-Th** and estimate its HOMO and LUMO energy levels.[7]

- Electrochemical Setup: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16][17][18]
- Sample Preparation:
  - The working electrode is coated with a thin film of ITIC-Th.[7][16]



• The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu<sub>4</sub>NPF<sub>6</sub>, in anhydrous acetonitrile or dichloromethane). The electrolyte ensures conductivity.[17] The solution must be deoxygenated by bubbling with an inert gas (e.g., argon) prior to the measurement.

#### Measurement:

- A potentiostat is used to apply a linearly ramping potential to the working electrode. [18]
- The potential is swept between set voltage limits in both forward and reverse directions for several cycles.[17] A typical scan rate is 50-100 mV/s.
- The resulting current is measured and plotted against the applied potential, yielding a cyclic voltammogram.

#### Data Analysis:

- The onset potentials for oxidation (E\_ox) and reduction (E\_red) are determined from the voltammogram.
- The HOMO and LUMO energy levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc<sup>+</sup>) redox couple, which is often used as an internal standard ( $E_{1/2} \approx 0.4 \text{ V}$  vs. Ag/AgCl, corresponding to -4.8 eV below vacuum).
- HOMO (eV) = -e  $[E_ox (vs Fc/Fc^+) + 4.8]$
- LUMO (eV) = -e [E red (vs Fc/Fc+) + 4.8]

### **Transient Absorption Spectroscopy (TAS)**

TAS is a powerful pump-probe technique used to study the dynamics of photoexcited states, such as exciton dissociation and charge transfer, on ultrafast timescales.

#### • Experimental Setup:

 Pump Beam: An intense, short laser pulse (femtosecond or picosecond) excites the sample at a wavelength where ITIC-Th absorbs.



- Probe Beam: A weaker, broadband "white light" pulse arrives at the sample at a variable time delay after the pump pulse.
- Detector: A spectrometer measures the spectrum of the transmitted probe light.

#### Measurement:

- The experiment measures the difference in the absorbance of the sample with and without the pump pulse ( $\Delta A$ ) as a function of wavelength and time delay.[19]
- Positive ΔA signals correspond to photoinduced absorption (e.g., from excited states or charge carriers), while negative signals correspond to ground-state bleaching or stimulated emission.[20]

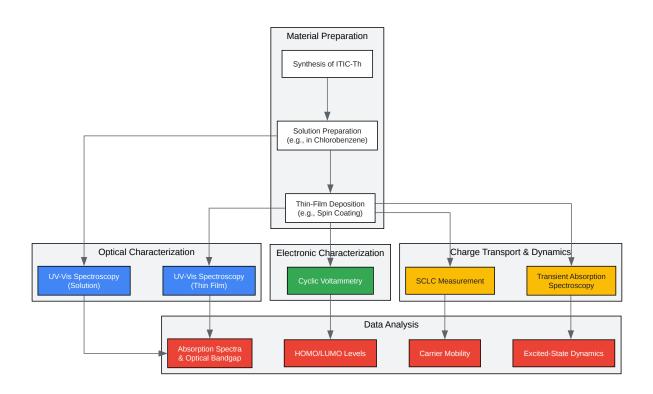
#### Data Analysis:

 By analyzing the decay kinetics of different spectral features, one can determine the lifetimes of excited states and the timescales of processes like charge transfer from a donor to ITIC-Th.[21] This provides critical insights into the efficiency of photogeneration in solar cell blends.

# Visualizations: Workflows and Energy Diagrams Experimental Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of **ITIC-Th**'s optoelectronic properties.





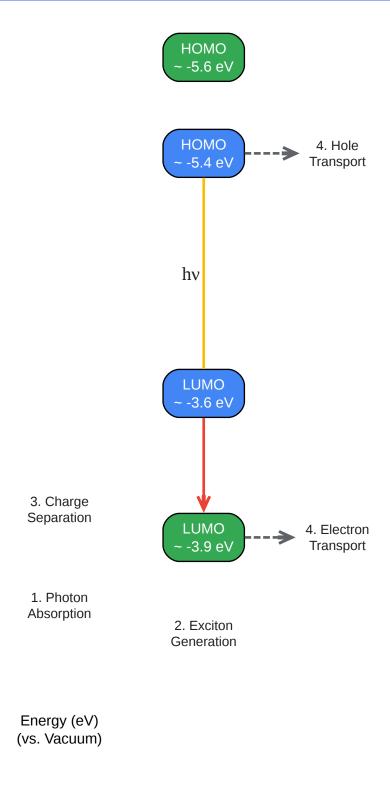
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Caption: Workflow for the optoelectronic characterization of ITIC-Th.

### **Energy Level Diagram for an OPV Device**

This diagram illustrates the fundamental charge generation process in a bulk heterojunction (BHJ) organic solar cell employing a polymer donor (e.g., PBDB-T) and **ITIC-Th** as the acceptor. The cascade of energy levels is essential for efficient operation.[22][23]





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Caption: Energy level alignment and charge generation in a donor: ITIC-Th solar cell.



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